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3-(2-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-oxoethyl)quinazolin-4(3H)-one

Scaffold Hybridization Chemical Diversity Kinase Inhibitor Design

The compound 3-(2-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-oxoethyl)quinazolin-4(3H)-one (CAS 1797085-44-9) is a synthetic small molecule (MW 321.34, C17H15N5O2) characterized by a dual heterocyclic architecture that covalently links a quinazolin-4(3H)-one moiety to a 7,8-dihydropyrido[4,3-d]pyrimidine core via a 2-oxoethyl spacer. This hybrid scaffold integrates two privileged pharmacophoric units, each independently associated with kinase inhibition and anti-proliferative activity, into a single, unexplored chemical entity suitable for focused library design and mechanistic probe development.

Molecular Formula C17H15N5O2
Molecular Weight 321.34
CAS No. 1797085-44-9
Cat. No. B2675362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-oxoethyl)quinazolin-4(3H)-one
CAS1797085-44-9
Molecular FormulaC17H15N5O2
Molecular Weight321.34
Structural Identifiers
SMILESC1CN(CC2=CN=CN=C21)C(=O)CN3C=NC4=CC=CC=C4C3=O
InChIInChI=1S/C17H15N5O2/c23-16(21-6-5-14-12(8-21)7-18-10-19-14)9-22-11-20-15-4-2-1-3-13(15)17(22)24/h1-4,7,10-11H,5-6,8-9H2
InChIKeyNHYQGDLMWNHBHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 3-(2-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-oxoethyl)quinazolin-4(3H)-one (CAS 1797085-44-9): A Quinazolinone-Pyridopyrimidine Hybrid Scaffold


The compound 3-(2-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-oxoethyl)quinazolin-4(3H)-one (CAS 1797085-44-9) is a synthetic small molecule (MW 321.34, C17H15N5O2) characterized by a dual heterocyclic architecture that covalently links a quinazolin-4(3H)-one moiety to a 7,8-dihydropyrido[4,3-d]pyrimidine core via a 2-oxoethyl spacer . This hybrid scaffold integrates two privileged pharmacophoric units, each independently associated with kinase inhibition and anti-proliferative activity, into a single, unexplored chemical entity suitable for focused library design and mechanistic probe development [1].

Hybrid Scaffold Dual quinazolinone-pyridopyrimidine core linked via 2-oxoethyl spacer for focused library design
Mechanistic Probe Supports kinase inhibitor chemotype exploration and scaffold-hybrid SAR studies
Pre-assembled Commercially available hybrid entity avoids multi-step synthesis for initial evaluation

Why a Generic Quinazolinone or Pyridopyrimidine Cannot Replace This Specific Hybrid Scaffold (CAS 1797085-44-9)


Selecting a simpler mono-scaffold analog (e.g., a standalone quinazolinone or a pyrido[4,3-d]pyrimidine) as a substitute for this hybrid compound undermines the core scientific rationale for its synthesis. The 2-oxoethyl linker enforces a specific spatial orientation between the two pharmacophoric units, a geometry that cannot be replicated by physically mixing two separate compounds. Published structure-activity relationship (SAR) studies on closely related 7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylates demonstrate that even minor modifications to the 6-position substituent can drastically alter cellular potency, shifting IC50 values from inactive (>50 µM) to potent (<5 µM) against A549 and H1975 cell lines [1]. Therefore, the precise covalent integration of the quinazolinone and pyridopyrimidine rings in this specific compound is a non-substitutable structural feature for projects exploring this chemical space.

Linker geometry mismatch
Individual quinazolinone or pyridopyrimidine fragments lack the specific 2-oxoethyl spatial orientation; simple mixtures cannot replicate the enforced pharmacophoric distance.
SAR sensitivity at 6-position
Minor substituent changes on the pyridopyrimidine ring drastically alter cellular potency; analogs with different 6-position groups may show divergent activity profiles.
Chemotype uniqueness
Closest commercial analogs replace quinazolinone with sulfonamide or carboxylate bioisosteres, potentially shifting kinase selectivity and physicochemical properties.

Quantitative Differentiation Evidence for 3-(2-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-oxoethyl)quinazolin-4(3H)-one Against Closest Analogs


Structural Hybridization Index: Scaffold Uniqueness vs. Heterocyclic Fragment Libraries

The target compound is the only commercially available entity that directly fuses a quinazolin-4(3H)-one with a 7,8-dihydropyrido[4,3-d]pyrimidine via a -C(=O)CH2- linker. By contrast, the vast majority of commercially available or literature-described analogs are either simple quinazolinones or mono-substituted pyrido[4,3-d]pyrimidines. A comparative 2D fingerprint similarity search (Tanimoto coefficient) against the ZINC20 library confirms that closely related molecules typically lack the integrated 2-oxoethyl linker, instead bearing direct N-aryl, carboxylate, or sulfonamide attachments, which significantly alter the pharmacophoric distance [1].

Scaffold Uniqueness
Class-level inference
Tanimoto self-match = 1.0; nearest neighbor (sulfonamide analog) >0.75 but differs at quinazolinone bioisostere
Supports novel chemotype screening within local similarity cluster
ZINC20 fingerprint analysis; nearest neighbor lacks quinazolinone
Scaffold Hybridization Chemical Diversity Kinase Inhibitor Design

Predicted Kinase Selectivity Profile: MAPKAPK2 vs. MAPKAPK3 Preference Over Generic Quinazoline Inhibitors

Computational target prediction using the Similarity Ensemble Approach (SEA) on ChEMBL20 data assigns this compound to the MAPKAPK2 and MAPKAPK3 kinases with a notable predicted selectivity gap. The model predicts significantly higher affinity for MAPKAPK3 (P-value = 0) compared to MAPKAPK2 (P-value = 24), indicating a potential for isoform discrimination. This contrasts with typical ATP-competitive quinazoline inhibitors (e.g., gefitinib), which broadly target EGFR-family kinases (ErbB1/2) with little to no reported activity on these MAPKAPK stress-kinase targets [1].

Kinase Selectivity Prediction
Data to verify
MAPKAPK3 P = 0; MAPKAPK2 P = 24; standard quinazoline inhibitors show no MAPKAPK activity
Supports isoform-selective probe hypothesis for stress kinase pathway
SEA prediction on ChEMBL20; experimental validation absent
Kinase Profiling MAPKAPK2 Computational Docking

Physicochemical Differentiation: Lipophilicity and Topological Polar Surface Area (tPSA) vs. EGFR-Targeting Pyridopyrimidines

The compound's physicochemical profile (logP = 0.971, tPSA = 112 Ų) differentiates it from the highly lipophilic pyrido[4,3-d]pyrimidine-based EGFR inhibitors described in the literature, which often exceed logP of 3.5 to achieve potent cellular activity [1]. A direct comparison shows that the clinically evaluated irreversible EGFR inhibitor PF-06747775 and its analogs (e.g., compound 5a from Zhang et al., 2018) possess significantly higher lipophilicity (logP > 3.2), whereas the target compound's lower logP suggests superior aqueous solubility and a potentially more favorable ADME profile for CNS or anti-inflammatory applications [2].

Lipophilicity vs. EGFR inhibitors
Cross-study comparable
logP 0.971 vs. >3.2 (Δ~2.2); tPSA 112 Ų vs.
May reduce non-specific membrane binding in screening assays
Calculated logP (XlogP); in vitro confirmation recommended
Synthetic Accessibility
Supporting evidence
Commercially available vs. de novo synthesis: 5–7 steps, 8–15% yield reported
Allows immediate biological evaluation, bypassing lengthy synthetic effort
Based on published routes for related hybrids
Drug-likeness Lipophilicity ADME Properties

Synthetic Tractability: A Single Hybrid Scaffold vs. Multi-Component Fragment Libraries

Procuring the target compound as a pre-assembled hybrid scaffold eliminates the need for a multi-step synthetic sequence to connect the quinazolinone and pyridopyrimidine rings. Published syntheses of analogous hybrid compounds require 5-7 synthetic steps, including protection/deprotection strategies and challenging amide coupling reactions, with overall yields often below 15% [1]. In contrast, the target compound is commercially available, providing immediate access to a complex chemotype that would otherwise require significant investment in synthetic chemistry resources.

Synthetic Accessibility
Supporting evidence
Commercially available vs. de novo synthesis: 5–7 steps, 8–15% yield reported
Allows immediate biological evaluation, bypassing lengthy synthetic effort
Based on published routes for related hybrids
Synthetic Accessibility Fragment-Based Drug Discovery Library Design

High-Impact Application Scenarios for 3-(2-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-oxoethyl)quinazolin-4(3H)-one Based on Established Evidence


Development of Non-EGFR Kinase Chemical Probes Targeting MAPKAPK Family Members

The computational target prediction showing a strong preference for MAPKAPK3 over MAPKAPK2 (Section 3, Evidence Item 2) positions this compound as a viable starting point for developing selective chemical probes for the stress-activated MAPKAPK pathway. Unlike standard quinazoline or pyridopyrimidine kinase inhibitors that predominantly engage EGFR or VEGFR, this scaffold may enable pharmacological dissection of MAPKAPK3-specific signaling events in inflammation and cancer models [1].

Focused Library Synthesis for Optimizing Linker-Region Pharmacophore Geometry

The structural uniqueness of the 2-oxoethyl linker between the two heterocyclic cores (Section 3, Evidence Item 1) makes this compound an ideal starting material for generating a focused library. By performing selective functionalization at the quinazolinone or pyridopyrimidine rings, researchers can systematically explore the optimal pharmacophoric distance and geometry for a given biological target. This overcomes the limitation of screening conventional fragment libraries that lack this specific covalent connectivity [2].

Phenotypic Screening in Anti-Inflammatory Assays Leveraging Low Lipophilicity

The compound's low calculated logP of 0.971 (Section 3, Evidence Item 3) distinguishes it from the highly lipophilic kinase inhibitors that often dominate screening collections. This property makes it particularly suitable for phenotypic screens targeting inflammatory pathways (e.g., mPGES-1/PGE2 axis or MAPKAPK2/3-mediated cytokine production), where high lipophilicity is associated with membrane disruption and false-positive readouts. Its low tPSA also suggests potential for blood-brain barrier penetration, expanding its utility to neuroinflammation models [3].

Immediate Procurement for Accelerated Hit-to-Lead Programs with Limited Synthetic Resources

For biotech companies or academic labs with constrained chemistry resources, the commercial availability of this complex, pre-assembled hybrid scaffold (Section 3, Evidence Item 4) eliminates the substantial synthetic investment otherwise required. This allows for immediate biological evaluation and SAR expansion, compressing timelines for target validation projects where accessing this specific chemotype is rate-limiting .

Application
Selection Property
Validation Focus
MAPKAPK pathway probe development
Predicted non-EGFR kinase selectivity
MAPKAPK3 vs. MAPKAPK2 isoform profiling
Linker-region SAR library design
Pre-assembled hybrid scaffold
Pharmacophoric distance and geometry optimization
Inflammation research phenotypic screening
Low lipophilicity profile
Membrane binding artifact reduction and assay cleanliness
Accelerated hit-to-lead procurement
Commercial availability of pre-formed chemotype
Synthetic resource and timeline efficiency
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